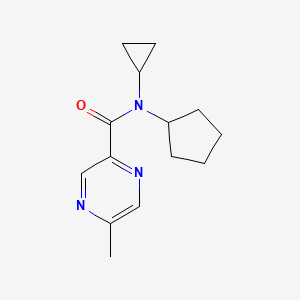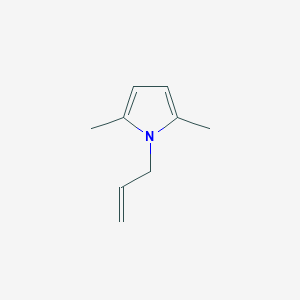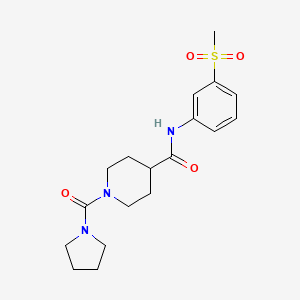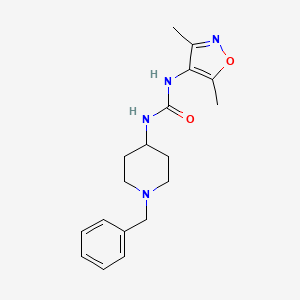
N-((1-Benzylpiperidin-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Benzylpiperidin-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, also known as BTCP, is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications.
科学的研究の応用
N-((1-Benzylpiperidin-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated as a potential treatment for chronic pain. It has also been studied for its potential use in treating drug addiction, specifically opioid addiction. In addition, this compound has been investigated for its potential use as an antidepressant and anxiolytic.
作用機序
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to increased levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the analgesic and potential anti-addictive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its analgesic and anti-addictive effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
N-((1-Benzylpiperidin-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine has several advantages for use in lab experiments. It is a well-studied compound with a known synthesis method and purity requirements. It has also been shown to have potential therapeutic applications, making it a valuable compound for drug discovery. However, there are also limitations to its use in lab experiments. It is a synthetic compound, which can limit its relevance to natural biological processes. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-((1-Benzylpiperidin-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine. One area of research is the development of analogs with improved therapeutic properties. Another area of research is the investigation of this compound's mechanism of action to better understand its potential therapeutic applications. Finally, there is a need for further research on the safety and toxicity of this compound to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-addictive, anxiolytic, and antidepressant effects. Its mechanism of action is believed to involve dopamine reuptake inhibition, but further research is needed to fully understand its effects. This compound has advantages for use in lab experiments, but there are also limitations to its use. Future research directions include the development of analogs, investigation of its mechanism of action, and further research on safety and toxicity.
合成法
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine involves several steps, including the reaction of 1-benzylpiperidine with formaldehyde and then with trifluoromethylpyridine-2-amine. The final product is obtained by purification through recrystallization. The purity of the compound is crucial for its use in scientific research.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3/c20-19(21,22)17-6-7-18(24-13-17)23-12-15-8-10-25(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYIJRLOKDZDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)



![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)


